molecular formula C26H24N2O5S B2812139 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 442556-91-4

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2812139
CAS No.: 442556-91-4
M. Wt: 476.55
InChI Key: NUVYPIRFCJLGOU-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 4-[Butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide (CAS: 476320-83-9) is a benzamide derivative featuring a sulfamoyl group substituted with butyl and methyl moieties, linked to an anthraquinone scaffold. Its molecular formula is C₂₉H₃₀N₂O₅S, with a molecular weight of 518.62 g/mol . Related benzamide derivatives, such as N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, are synthesized via amide bond formation between acid chlorides and 1-aminoanthraquinone, achieving yields up to 94% .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-4-16-28(2)34(32,33)18-14-12-17(13-15-18)26(31)27-22-11-7-10-21-23(22)25(30)20-9-6-5-8-19(20)24(21)29/h5-15H,3-4,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVYPIRFCJLGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide likely involves multiple steps, including the formation of the sulfonamide and anthraquinone moieties, followed by their coupling.

    Formation of Sulfonamide: The sulfonamide group can be synthesized by reacting a sulfonyl chloride with a secondary amine (N-butyl-N-methylamine) under basic conditions.

    Formation of Anthraquinone: The anthraquinone moiety can be synthesized through the oxidation of anthracene using strong oxidizing agents like potassium dichromate or nitric acid.

    Coupling Reaction: The final step involves coupling the sulfonamide and anthraquinone intermediates, possibly through an amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The anthraquinone moiety can undergo further oxidation to form various quinone derivatives.

    Reduction: Reduction of the anthraquinone can yield anthracene derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Various quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonamide and anthraquinone groups can act as catalysts in organic reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties.

    Anticancer Agents: Anthraquinone derivatives are studied for their potential anticancer activities.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry

    Dyes and Pigments: Anthraquinone derivatives are used in the production of dyes and pigments.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes. As an anticancer agent, it might intercalate into DNA and disrupt replication.

Comparison with Similar Compounds

Key Functional Features

  • Sulfamoyl Group : The butyl(methyl)sulfamoyl substituent may enhance lipophilicity and influence binding interactions, similar to sulfonamide-containing antifungal agents like LMM5 and LMM11 .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications/Activities Reference
4-[Butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide (Target) C₂₉H₃₀N₂O₅S 518.62 Butyl(methyl)sulfamoyl, anthraquinone-1-yl Potential C-H activation, corrosion inhibition
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide C₃₁H₂₈N₄O₅S 580.65 Benzyl(methyl)sulfamoyl, 1,3,4-oxadiazole Antifungal (C. albicans), Trr1 inhibitor
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide C₂₂H₁₅NO₃ 341.36 2-Methylbenzamide, anthraquinone-1-yl Metal-catalyzed C-H functionalization
4-tert-Butyl-N-(9,10-dioxoanthracen-2-yl)benzamide C₂₅H₂₁NO₃ 383.44 tert-Butyl, anthraquinone-2-yl Structural studies, dye applications
N-(4-Amino-3-bromo-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide C₂₁H₁₅BrN₂O₄S 487.33 Bromo, amino, p-toluenesulfonamide Pharmaceutical intermediate
Key Comparative Insights

Substituent Effects on Bioactivity The sulfamoyl group in the target compound and LMM5 is critical for interactions with biological targets. LMM5 demonstrates antifungal activity (MIC₅₀ = 8 µg/mL against C. albicans), attributed to its sulfamoyl and 1,3,4-oxadiazole moieties . The target compound’s butyl(methyl)sulfamoyl group may offer enhanced membrane permeability compared to LMM5’s benzyl group. Anthraquinone Positional Isomerism: Compounds with substitutions at the anthraquinone-1-yl position (e.g., target compound, N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) show higher yields (94%) in synthesis compared to 2-yl derivatives, likely due to steric and electronic factors .

Applications in Catalysis and Material Science The target compound’s anthraquinone-1-yl benzamide scaffold aligns with N,O-bidentate directing groups used in palladium-catalyzed C-H arylation reactions, as demonstrated for N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide . In contrast, oleamide-linked anthraquinone derivatives (e.g., Inh. 2 in ) exhibit corrosion inhibition efficiencies up to 92% in acidic environments, suggesting the target compound’s sulfamoyl group could be optimized for similar applications .

Structural Modifications and Solubility The tert-butyl group in 4-tert-butyl-N-(9,10-dioxoanthracen-2-yl)benzamide increases hydrophobicity, making it suitable for non-polar solvent applications .

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by a sulfamoyl group attached to a benzamide moiety, along with a butyl substituent and an anthracene-derived moiety. This structural complexity suggests diverse interactions with biological targets.

Chemical Formula

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

Research indicates that compounds similar to 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide exhibit various biological activities, primarily through enzyme inhibition and interaction with cellular pathways.

  • Inhibition of NTPDases :
    • Sulfamoyl-benzamide derivatives have been shown to selectively inhibit human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). The inhibition of these enzymes is significant due to their role in purinergic signaling, which is implicated in numerous physiological and pathological processes.
    • For instance, one study reported that certain sulfamoyl-benzamide derivatives exhibited IC50 values in the sub-micromolar range against h-NTPDases, indicating potent inhibitory effects .
  • Anti-Cancer Properties :
    • Compounds with similar structures have demonstrated anti-cancer properties by inducing cell cycle arrest and inhibiting tubulin polymerization. For example, a derivative was shown to affect breast cancer cell lines (MCF-7 and MDA-MB-231) significantly .
  • Carbonic Anhydrase Inhibition :
    • Some sulfamoyl-benzamide derivatives have been identified as inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance and are implicated in cancer progression .

Study 1: Inhibition of h-NTPDases

In a comparative study of various sulfamoyl-benzamide derivatives:

  • Compound 3i was identified as the most potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM.
  • Structure-activity relationship (SAR) analysis indicated that the presence of a butyl group enhanced binding affinity within the enzyme's active site .

Study 2: Anti-Cancer Activity

A series of sulfamoyl-salicylamide derivatives were tested against multiple cancer cell lines:

  • Compound IV showed the highest efficacy against MCF-7 cells, leading to significant cell death through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Biological Activity
Compound 3ih-NTPDase12.88 ± 0.13Inhibitor
Compound IVMCF-7 Cancer CellsN/AAnti-cancer
Compound 2dCarbonic Anhydrase0.28 ± 0.07Inhibitor

Table 2: Structure-Activity Relationship

GroupCompoundKey Structural FeaturesBiological Activity
A2a–2eSulfamoylbenzoic acidsModerate inhibitor
B3a–3jSulfamoyl-benzamidesPotent inhibitors
C4a–4eBis-sulfonamide-carboxamideVariable activity

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